molecular formula C6H11NS B2981139 2,2-Dimethylcyclopropane-1-carbothioamide CAS No. 1514339-64-0

2,2-Dimethylcyclopropane-1-carbothioamide

Cat. No.: B2981139
CAS No.: 1514339-64-0
M. Wt: 129.22
InChI Key: ZDPBOLKHBAULGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcyclopropane-1-carbothioamide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired carbothioamide .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcyclopropane-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

  • 2,2-Dimethylcyclopropane-1-carboxamide
  • 2,2-Dimethylcyclopropane-1-carboxylic acid
  • 2,2-Dimethylcyclopropane-1-thiol

Comparison: 2,2-Dimethylcyclopropane-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbothioamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research .

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPBOLKHBAULGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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